molecular formula C13H14N2O3 B3030187 Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-55-4

Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B3030187
CAS No.: 877060-55-4
M. Wt: 246.26
InChI Key: WDRSHMWGKULOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS: 144657-66-9) is a heterocyclic building block with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.27 g/mol . The compound features a pyrrolo[3,2-C]pyridine core modified with a tert-butyl carbamate protecting group at the 1-position and a formyl (-CHO) substituent at the 3-position. Its structure enables diverse reactivity, particularly via the aldehyde group, which is pivotal in medicinal chemistry for conjugation or further functionalization (e.g., reduction to hydroxymethyl or formation of Schiff bases) .

Properties

IUPAC Name

tert-butyl 3-formylpyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-6-14-5-4-11(10)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSHMWGKULOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722867
Record name tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-55-4, 877260-55-4
Record name 1,1-Dimethylethyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877060-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its heterocyclic nature. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyrrolopyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrrolopyridine Derivatives
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate 144657-66-9 3-formyl C₁₃H₁₄N₂O₃ 246.27 Aldehyde group for nucleophilic addition; intermediate in drug discovery
Tert-butyl 3-bromo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate 192189-16-5 3-bromo C₁₂H₁₃BrN₂O₂ 297.15 Suzuki-Miyaura cross-coupling; kinase inhibitor synthesis
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate 877060-48-5 3-iodo C₁₂H₁₃IN₂O₂ 344.15 Stille or Ullmann couplings; higher molecular weight for crystallography studies
Tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-C]pyridine-1-carboxylate 257937-10-3 2-methyl C₁₃H₁₈N₂O₂ 234.29 Steric hindrance effects; potential metabolic stability enhancement
Tert-butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate 2133820-25-2 3-nitro C₁₂H₁₃N₃O₄ 263.25 Nitro group reduction to amine; precursor for heterocyclic diversification
Tert-butyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate 1147422-00-1 Saturated core C₁₂H₂₂N₂O₂ 226.32 Improved solubility; conformational rigidity for receptor binding

Biological Activity

Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • CAS Number : 148760-75-2
  • Structure : The compound features a pyrrolo[3,2-C]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-C]pyridine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens.
  • Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Neurological Effects : Some studies suggest potential applications in treating neurological disorders.

Antimicrobial Activity

Pyrrolo[3,2-C]pyridine derivatives have been evaluated for their antimicrobial properties. For instance:

  • A study reported that compounds with the pyrrolopyridine scaffold exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.15 µM for certain esters .
CompoundMIC (µM)Activity
Pyrrolo[3,2-C]pyridine Derivative A<0.15Antimycobacterial
Pyrrolo[3,2-C]pyridine Derivative B3.13Moderately Active

Antitumor Activity

The anticancer potential of pyrrolo[3,2-C]pyridine derivatives has been explored through various studies:

  • A specific derivative was tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity with limited toxicity toward healthy cells. This highlights the potential for selective targeting in cancer therapy .
Cell LineCytotoxicity (IC50)Selectivity
Ovarian CancerModerateHigh
Breast CancerLimitedHigh
Healthy Cardiac CellsLowN/A

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Interference with signaling pathways related to inflammation and immune response has been observed.

Case Studies

  • Antiviral Activity : A study evaluated the anti-HIV activity of pyrrolo[3,2-C]pyridine derivatives, revealing that some compounds effectively inhibited HIV replication with EC50 values below 10 µM. The structure-activity relationship indicated that specific substituents significantly influenced antiviral efficacy .
  • Neuroprotective Effects : Research has suggested that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.